
(6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-methoxyphenol under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can be substituted with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It is also used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and pharmaceuticals. It is also used in the development of boron-containing drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its boronic acid group can interact with biological targets, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. It is also used in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile to form new carbon-carbon bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Pyridinylboronic acid
Comparison: Compared to similar compounds, (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid has a unique structure that combines the properties of both pyridine and methoxyphenyl groups. This combination enhances its reactivity and makes it a versatile building block for various applications. Its boronic acid group also provides unique reactivity compared to other functional groups, making it valuable in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H12BNO4 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
[6-(4-methoxyphenoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
InChI Key |
XMVAKTRUWYAPBK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


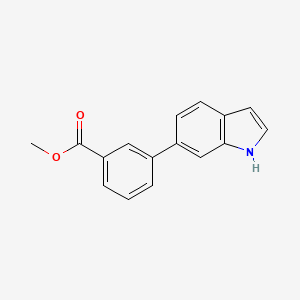
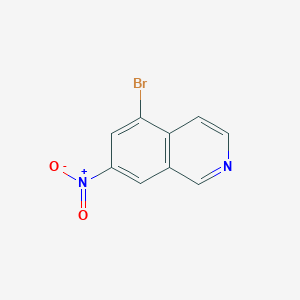
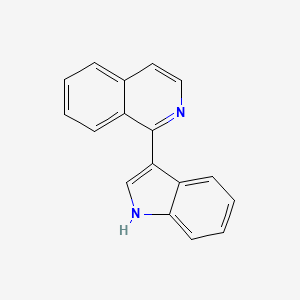
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
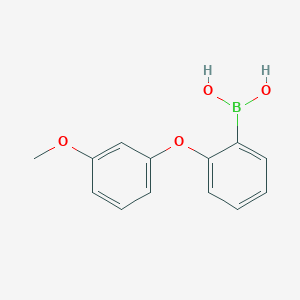
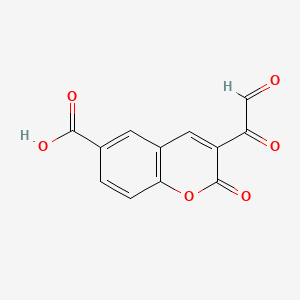


![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)

